REACTION_CXSMILES
|
C(Cl)Cl.[CH3:4][O:5][CH2:6][O:7][CH3:8].[OH2:9].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13](S(O)(=O)=O)=C[CH:11]=1>C(N(CC)CC)C>[CH3:4][O:5][CH2:6][O:7][C:8]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[CH:20]=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
washed with 1N NaOH (2 × 200 ml.), water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
afforded a 28 g
|
Type
|
DISTILLATION
|
Details
|
residue, which after distillation, b.p. 92°-105° at 0.7 - 0.8 mm
|
Type
|
CUSTOM
|
Details
|
gave 24.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |